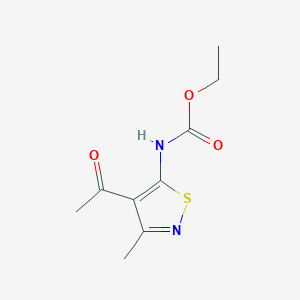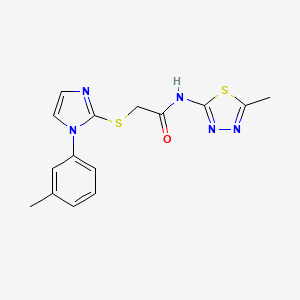![molecular formula C14H13ClFN3OS B2495364 3-(2-chloro-6-fluorophenyl)-N-[(E)-(dimethylamino)methylidene]-5-methyl-4-isoxazolecarbothioamide CAS No. 551930-86-0](/img/structure/B2495364.png)
3-(2-chloro-6-fluorophenyl)-N-[(E)-(dimethylamino)methylidene]-5-methyl-4-isoxazolecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic chemical structures and incorporating various functional groups through reactions such as oximation, chlorination, cyclization, and hydrolysis. For example, a method for synthesizing a related compound involved steps starting from 2-chloro-6-fluorobenzaldehyde, through processes like oximation and cyclization, achieving a total yield of 60.2% and highlighting a practical route with high yield and low cost (Su Wei-ke, 2008).
Molecular Structure Analysis
Molecular structure determination, often done by X-ray crystallography, provides detailed insights into the spatial arrangement of atoms within a molecule. This is critical for understanding the chemical behavior and potential interactions of the compound. For instance, studies have detailed the crystal structures of compounds, elucidating their molecular geometry and intermolecular interactions, which are essential for predicting reactivity and biological activity (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
Chemical properties, including reactivity with various reagents and conditions, are crucial for understanding the applications and potential modifications of a compound. These properties are often determined through a combination of experimental studies and theoretical calculations, such as density functional theory (DFT). For example, DFT methods have been used to study the equilibrium geometry and vibrational assignments of related compounds, providing insights into their stability and reactivity (C. Sivakumar et al., 2020).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystal structure, are fundamental for its application in various domains. These properties can significantly affect the compound's behavior in biological systems, its formulation in drugs, and its stability in storage. Studies on similar compounds have shown that properties like solubility in different solvents and thermal stability are crucial for their practical application (E. Hamciuc et al., 2005).
Chemical Properties Analysis
Understanding a compound's chemical properties, including its reactivity, potential for forming derivatives, and interaction with biological molecules, is essential for its application in fields like medicinal chemistry. Research into related compounds has explored their reactivity, potential for inhibition of biological enzymes, and interaction with receptors, providing a foundation for developing therapeutic agents (M. Ghorab et al., 2017).
Applications De Recherche Scientifique
Molecular Structure and Docking Studies
The compound's synthesis, crystal structure, and molecular docking studies have been a significant focus in research. For instance, the synthesis of structurally similar compounds with detailed crystallography has been performed to understand their interaction with biological targets such as cyclooxygenase-2 enzyme. This is pivotal in drug design and understanding compound-receptor interactions, although the specific compound did not show inhibition potency for the enzyme (Al-Hourani et al., 2016).
Synthesis and Structural Characterization
Structural characterization through methods like X-ray diffraction is crucial to comprehend the chemical and physical properties of similar compounds. Studies have been conducted to understand the crystalline structure of related compounds, which helps in predicting the behavior and reactivity of these molecules (Kariuki et al., 2021).
Bioassay and Anti-inflammatory Activity
Synthesizing derivatives and evaluating their bioactivity is a common research application. Compounds similar to the one have been synthesized, and their structures confirmed through spectroscopic methods. They have been tested for anti-inflammatory activity, demonstrating varying levels of potency (Sunder & Maleraju, 2013).
Antibacterial Activity
The antibacterial activity of compounds structurally similar to the one has been studied, with specific compounds synthesized and tested against various bacterial strains. Understanding the antibacterial properties is vital for developing new therapeutic agents (Uwabagira et al., 2018).
Propriétés
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-(dimethylaminomethylidene)-5-methyl-1,2-oxazole-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3OS/c1-8-11(14(21)17-7-19(2)3)13(18-20-8)12-9(15)5-4-6-10(12)16/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBZLWZWFFWSRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=S)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorophenyl)-N-[(E)-(dimethylamino)methylidene]-5-methyl-4-isoxazolecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2495283.png)
![1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride](/img/structure/B2495284.png)
![1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline](/img/no-structure.png)
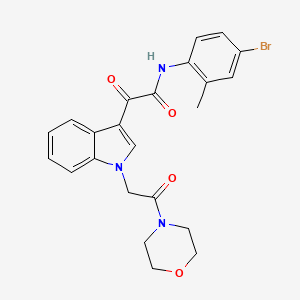
![(E)-[(2,5-Difluorophenyl)methylidene]hydrazine](/img/structure/B2495289.png)
![3-Methyl-1-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2495291.png)
![1-(7-Ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2495293.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2495295.png)
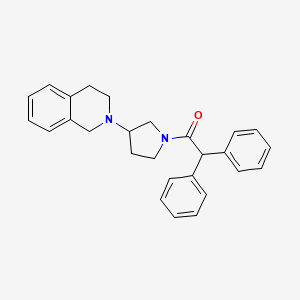
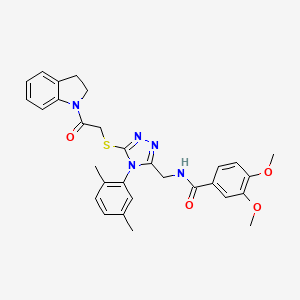
![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495300.png)
